molecular formula C8H12 B14561057 (2R)-1-Ethenylidene-2-methylcyclopentane CAS No. 61886-96-2

(2R)-1-Ethenylidene-2-methylcyclopentane

Cat. No.: B14561057
CAS No.: 61886-96-2
M. Wt: 108.18 g/mol
InChI Key: YXSZDYSXUWEGBR-SSDOTTSWSA-N
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Description

(2R)-1-Ethenylidene-2-methylcyclopentane is an organic compound characterized by a cyclopentane ring with a vinylidene group and a methyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Ethenylidene-2-methylcyclopentane typically involves the use of cyclopentane derivatives and specific reagents to introduce the vinylidene and methyl groups. One common method involves the reaction of a cyclopentane derivative with a vinylidene precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Ethenylidene-2-methylcyclopentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the vinylidene group to an alkane.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated or other substituted cyclopentane derivatives.

Scientific Research Applications

(2R)-1-Ethenylidene-2-methylcyclopentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-1-Ethenylidene-2-methylcyclopentane involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-Methylcyclopentane: Lacks the vinylidene group, making it less reactive in certain chemical reactions.

    (2R)-1-Ethenylcyclopentane: Similar structure but without the methyl group, affecting its chemical and physical properties.

Uniqueness

(2R)-1-Ethenylidene-2-methylcyclopentane is unique due to the presence of both the vinylidene and methyl groups on the cyclopentane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

61886-96-2

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

InChI

InChI=1S/C8H12/c1-3-8-6-4-5-7(8)2/h7H,1,4-6H2,2H3/t7-/m1/s1

InChI Key

YXSZDYSXUWEGBR-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CCCC1=C=C

Canonical SMILES

CC1CCCC1=C=C

Origin of Product

United States

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